PENICILLIN G PROCAINE
Overview
Description
Penicillin G procaine, also known as procaine benzylpenicillin, is a β-lactam antibiotic that belongs to the penicillin family. It is a combination of penicillin G and procaine, a local anesthetic. This compound is used to treat a variety of bacterial infections, including syphilis, anthrax, mouth infections, pneumonia, diphtheria, cellulitis, and animal bites . It is administered via intramuscular injection and is known for its long-acting formulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Penicillin G procaine is synthesized by reacting penicillin G potassium with procaine hydrochloride. The process involves dissolving procaine hydrochloride in a mixing tank and then adding it to a solution of penicillin G potassium through a sterile filter. The mixture is then homogenized to form this compound .
Industrial Production Methods
In industrial settings, the preparation of this compound involves several steps:
- Introduction of inactive ingredients into a mixing tank and sterilization of the mixture.
- Dissolution of procaine hydrochloride in a separate tank.
- Addition of the procaine hydrochloride solution to the penicillin G potassium solution through a sterile filter.
- Homogenization of the mixture to form this compound.
- Transfer of the resulting suspension to a holding tank and filling into containers .
Chemical Reactions Analysis
Types of Reactions
Penicillin G procaine undergoes various chemical reactions, including hydrolysis and substitution reactions. The hydrolysis of this compound results in the release of penicillin G and procaine .
Common Reagents and Conditions
Hydrolysis: This reaction occurs in aqueous solutions and is facilitated by enzymes such as penicillinase.
Substitution: Penicillin G can undergo substitution reactions with nucleophiles, leading to the formation of different penicillin derivatives.
Major Products Formed
Hydrolysis: Penicillin G and procaine.
Substitution: Various penicillin derivatives depending on the nucleophile used.
Scientific Research Applications
Penicillin G procaine has a wide range of applications in scientific research:
Chemistry
- Used as a reference standard in quality tests and assays .
- Studied for its degradation in aqueous solutions using photocatalysts .
Biology
- Investigated for its effects on physiological parameters such as heart rate and limb movement in animal studies .
Medicine
- Widely used to treat bacterial infections such as syphilis, anthrax, and pneumonia .
- Used in bioequivalence studies to ensure the efficacy and safety of generic formulations .
Industry
Mechanism of Action
Penicillin G procaine exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the formation of cross-links in the bacterial cell wall, leading to cell lysis and death . The procaine component acts as a local anesthetic, reducing pain at the injection site .
Comparison with Similar Compounds
Penicillin G procaine is often compared with other penicillin derivatives such as penicillin G sodium, penicillin G benzathine, and amoxicillin:
Penicillin G Sodium: More soluble and rapidly absorbed, suitable for intravenous administration.
Penicillin G Benzathine: Least soluble but most stable, providing prolonged action.
Amoxicillin: A penicillin-type antibiotic with a broader spectrum of activity and oral administration.
This compound is unique due to its combination with procaine, which provides long-acting effects and reduces pain at the injection site .
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-aminobenzoate;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S.C13H20N2O2.H2O/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);5-8H,3-4,9-10,14H2,1-2H3;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDCMKVLEYCGQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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